molecular formula C7H8N2O2 B6269280 5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 38955-40-7

5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B6269280
CAS No.: 38955-40-7
M. Wt: 152.2
InChI Key:
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Description

5-cyclopropyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with captodative olefins or methyl crotonate derivatives to form the desired oxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where different substituents are introduced to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

5-cyclopropyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, similar to oxazole but with different substitution patterns.

    Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.

    Thiadiazole: A heterocyclic compound with two nitrogen atoms and one sulfur atom in the ring.

Uniqueness

5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which can impart distinct biological activities and properties compared to other oxazole derivatives .

Properties

CAS No.

38955-40-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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